molecular formula C7H6BrNO B168341 2-Amino-3-bromobenzaldehyde CAS No. 145123-24-6

2-Amino-3-bromobenzaldehyde

Cat. No.: B168341
CAS No.: 145123-24-6
M. Wt: 200.03 g/mol
InChI Key: WLBVFJUXKRSWJC-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzaldehyde is an organic compound with the molecular formula C7H6BrNO. It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a benzene ring, along with an aldehyde group (-CHO). This compound is a pale-yellow to yellow-brown solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-3-bromobenzaldehyde typically involves the bromination of 2-Aminobenzaldehyde. One common method includes the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process starting from o-nitrobenzaldehyde. The steps include:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-bromobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-bromobenzaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can further undergo cyclization or other transformations. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison: 2-Amino-3-bromobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and research .

Biological Activity

2-Amino-3-bromobenzaldehyde is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound has the molecular formula C7H6BrNOC_7H_6BrNO and is characterized by the presence of an amino group and a bromine atom attached to a benzaldehyde structure. Its chemical structure can be represented as:

Br C6H4 C O NH2\text{Br C}_6\text{H}_4\text{ C O NH}_2

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range between 64 µg/mL to 512 µg/mL, indicating moderate antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64 - 128
Escherichia coli128 - 256
Pseudomonas aeruginosa256 - 512

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including human pancreatic cancer (Patu8988) and gastric cancer (SGC7901). The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.

Case Study: Apoptosis Induction
In a study examining the effect of this compound on SGC7901 cells, it was found that treatment with the compound resulted in significant apoptosis as evidenced by increased levels of caspase-3 and decreased cell viability. The IC50 value was determined to be approximately 25 µM.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in a controlled dosage. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
  • Induction of Oxidative Stress : In cancer cells, it may induce oxidative stress leading to apoptosis.
  • Modulation of Cytokine Production : Its anti-inflammatory effects could be attributed to the modulation of cytokine production in immune cells.

Properties

IUPAC Name

2-amino-3-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVFJUXKRSWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435289
Record name 2-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145123-24-6
Record name 2-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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